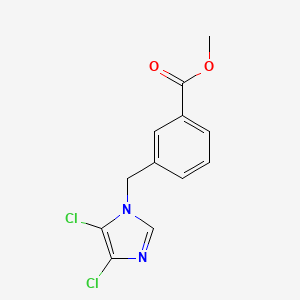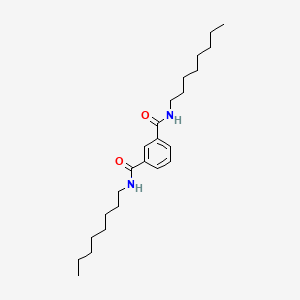
1,3-Benzenedicarboxamide, N,N'-dioctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxamide, N,N’-dioctyl- is an organic compound with the molecular formula C24H40N2O2. It is a derivative of 1,3-benzenedicarboxamide, where the amide groups are substituted with octyl chains. This compound is known for its applications in various fields, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-dioctyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxamide, N,N’-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,3-benzenedicarboxylic acid derivatives.
Reduction: Formation of 1,3-benzenediamine derivatives.
Substitution: Formation of various substituted 1,3-benzenedicarboxamide derivatives.
科学的研究の応用
1,3-Benzenedicarboxamide, N,N’-dioctyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
作用機序
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-dioctyl- involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting microbial cell membranes. Additionally, its ability to form hydrogen bonds with biological molecules can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxamide: The parent compound without octyl substitution.
N,N’-Bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A derivative with dihydroxypropyl groups.
N,N’-Bis(2-ethylhexyl)-1,3-benzenedicarboxamide: A similar compound with ethylhexyl chains.
Uniqueness
1,3-Benzenedicarboxamide, N,N’-dioctyl- is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents, increased hydrophobicity, and the ability to form stable complexes with various substrates. These characteristics make it particularly useful in applications requiring amphiphilic compounds.
特性
CAS番号 |
152422-61-2 |
|---|---|
分子式 |
C24H40N2O2 |
分子量 |
388.6 g/mol |
IUPAC名 |
1-N,3-N-dioctylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-18-25-23(27)21-16-15-17-22(20-21)24(28)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
YNAIHCBBNLNITD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



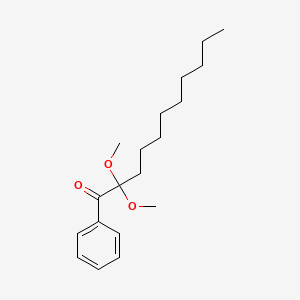
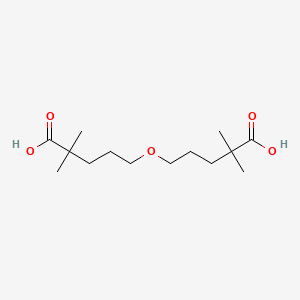
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

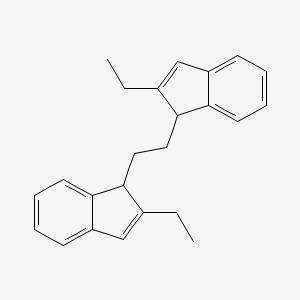
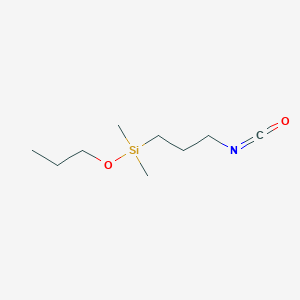
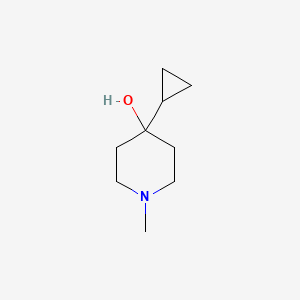

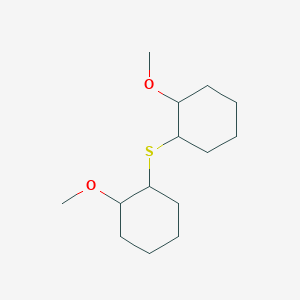
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)

